![molecular formula C19H15BrN2O4 B4935208 2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
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Overview
Description
2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFAVB and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of BFAVB is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. BFAVB inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, BFAVB has been found to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in Alzheimer's disease's pathogenesis.
Biochemical and Physiological Effects:
BFAVB has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BFAVB has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, BFAVB has been found to inhibit the activity of acetylcholinesterase, which is involved in Alzheimer's disease's pathogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using BFAVB in lab experiments include its potential to exhibit anticancer, antifungal, and antibacterial activity. Additionally, BFAVB has shown potential in the treatment of Alzheimer's disease. However, the limitations of using BFAVB in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For BFAVB include further studies to determine its mechanism of action and potential side effects. Additionally, studies should be conducted to determine its effectiveness in treating various types of cancer and other diseases. Furthermore, studies should be conducted to determine the optimal dosage and administration of BFAVB for its potential therapeutic applications.
Synthesis Methods
The synthesis of BFAVB involves several steps, including the condensation of 2-furylcarboxaldehyde with 2-furylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The product is then subjected to bromination and further reaction with N-(2-aminoethyl)-2-furamide to obtain BFAVB.
Scientific Research Applications
BFAVB has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer activity, specifically against breast cancer cells. BFAVB has also shown potential in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta peptides, which are associated with the disease's pathogenesis. Additionally, BFAVB has been found to possess antifungal and antibacterial properties.
properties
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c20-16-8-2-1-7-15(16)18(23)22-17(11-13-5-3-9-25-13)19(24)21-12-14-6-4-10-26-14/h1-11H,12H2,(H,21,24)(H,22,23)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGUBAWGQBKKCT-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
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